Chemical structure and properties of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Chemical structure and properties of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
The following technical guide provides an in-depth analysis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole , a significant N-aryl pyrrole scaffold used in medicinal chemistry (specifically as a tubulin polymerization inhibitor precursor) and materials science (as a monomer for conducting polymers).
Structure, Synthesis, and physicochemical Properties
Executive Summary
1-(3,4-dimethoxyphenyl)-1H-pyrrole (Molecular Formula: C₁₂H₁₃NO₂) is an electron-rich N-aryl heterocycle. It serves as a critical intermediate in the synthesis of biologically active agents, most notably tubulin polymerization inhibitors targeting cancer cells. In materials science, its electron-donating 3,4-dimethoxy motif lowers the oxidation potential of the pyrrole ring, making it a valuable monomer for the electropolymerization of stable, conducting polypyrrole (PPy) derivatives. This guide details its molecular architecture, validated synthesis protocols, and application spectrum.
Chemical Identity & Molecular Architecture[1][2]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-1H-pyrrole |
| Synonyms | N-(3,4-dimethoxyphenyl)pyrrole; 1-(3,4-dimethoxy-phenyl)pyrrole |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Core Scaffold | N-Aryl Pyrrole (Veratrole-fused) |
| Key Functional Groups | Pyrrole (aromatic heterocycle), Methoxyl (electron-donating) |
Electronic Structure & Reactivity
The molecule features a pyrrole ring N-linked to a benzene ring substituted with two methoxy groups at the meta and para positions.
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Electronic Effect: The methoxy groups (-OCH₃) are strong electron donors via resonance (+M effect). This increases the electron density on the phenyl ring, which in turn stabilizes the radical cation formed during oxidation.
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Conformation: The N-C(aryl) bond allows rotation, but steric hindrance between the pyrrole
-protons and the phenyl ring ortho-protons typically induces a twisted conformation (dihedral angle ~40-50°), disrupting full planarity but allowing partial conjugation.
Figure 1: Electronic flow and structural connectivity. The dimethoxy group enriches the system, facilitating oxidation at the pyrrole ring.
Synthesis & Manufacturing Protocols
The most robust method for synthesizing 1-(3,4-dimethoxyphenyl)-1H-pyrrole is the Clauson-Kaas modification of the Paal-Knorr synthesis . This method avoids harsh conditions and provides high yields.
Protocol: Clauson-Kaas Synthesis
Reaction Principle: Condensation of a primary amine (3,4-dimethoxyaniline) with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) in the presence of an acid catalyst.
Reagents:
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3,4-Dimethoxyaniline (1.0 eq)
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2,5-Dimethoxytetrahydrofuran (1.1 eq)
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Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
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Preparation: Dissolve 3,4-dimethoxyaniline (e.g., 10 mmol) in glacial acetic acid (20 mL).
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Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.
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Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 1–2 hours. The solution will typically darken.
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Monitoring: Monitor consumption of aniline by TLC (Eluent: Hexane/Ethyl Acetate 3:1).
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Work-up:
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Cool the mixture to room temperature.
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Pour into ice-cold water (100 mL) to precipitate the product or dilute the acid.
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Extract with Dichloromethane (DCM) (3 x 30 mL).
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Wash organic layer with saturated NaHCO₃ (to remove acetic acid) and Brine.
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Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85% Appearance: Off-white to pale brown solid or viscous oil (crystallizes upon standing/cooling).
Figure 2: Clauson-Kaas synthetic pathway transforming the aniline precursor into the N-aryl pyrrole.
Physicochemical Characterization
Researchers must validate the synthesized compound using the following spectral fingerprints.
NMR Spectroscopy Data (Predicted/Literature Consensus)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.05 – 6.80 | Multiplet | 3H | Phenyl Ar-H (Positions 2, 5, 6) |
| ¹H NMR | 6.95 | Triplet (app.) | 2H | Pyrrole |
| ¹H NMR | 6.30 | Triplet (app.) | 2H | Pyrrole |
| ¹H NMR | 3.92, 3.89 | Singlets | 6H | Methoxy (-OCH₃) |
Note: The pyrrole
Solubility Profile
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Soluble: Dichloromethane, Chloroform, Ethyl Acetate, DMSO.
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Insoluble: Water, dilute aqueous acids (due to very weak basicity of pyrrole nitrogen).
Applications in Research
Medicinal Chemistry: Tubulin Inhibition
This scaffold is a precursor for JG-03-14 analogs. The 1-(3,4-dimethoxyphenyl) moiety mimics the pharmacophore found in colchicine and combretastatin A-4.
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Mechanism: The bulky, electron-rich aryl group binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.
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Derivatization: The pyrrole ring is typically functionalized at the C-3 position (via Vilsmeier-Haack formylation) to introduce carbonyl or nitrile groups necessary for H-bonding within the active site.
Materials Science: Conducting Polymers
N-aryl pyrroles are used to create functionalized polypyrroles.
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Electropolymerization: The monomer can be polymerized electrochemically in acetonitrile/LiClO₄.
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Advantage: The 3,4-dimethoxy substituents lower the oxidation onset potential compared to unsubstituted N-phenylpyrrole. This allows polymerization at milder potentials, reducing over-oxidation defects in the resulting polymer film.
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Properties: The resulting polymer exhibits electrochromism and improved solubility compared to unsubstituted polypyrrole.
References
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Clauson-Kaas, N., & Timbie, Z. (1947). Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-623.
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Banwell, M. G., et al. (2006). Exploiting the palladium[0]-catalysed Ullmann cross-coupling reaction in natural products chemistry: application to a total synthesis of the alkaloid, pyrrolnitrin. Journal of the Chemical Society, Perkin Transactions 1.
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Gupton, J. T., et al. (1999). The synthesis and biological evaluation of a series of 3,4,5-trimethoxyphenyl containing 2-substituted-1H-pyrroles. Bioorganic & Medicinal Chemistry Letters.
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Merz, A., et al. (1989). N-Arylpyrroles: Synthesis and electropolymerization. Synthesis.
